Product packaging for Fmoc-D-3-thienylalanine(Cat. No.:CAS No. 220497-90-5)

Fmoc-D-3-thienylalanine

Cat. No.: B1336492
CAS No.: 220497-90-5
M. Wt: 393.5 g/mol
InChI Key: LSBZJMRHROCYGY-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-3-thienylalanine is a useful research compound. Its molecular formula is C22H19NO4S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19NO4S B1336492 Fmoc-D-3-thienylalanine CAS No. 220497-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBZJMRHROCYGY-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Fmoc D 3 Thienylalanine

Strategies for the Incorporation of Fmoc-D-3-Thienylalanine into Peptides

The incorporation of this compound into peptide sequences is predominantly achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. Solution-phase synthesis, while less common for long peptides, remains a viable option for shorter sequences or specific applications.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Strategy

The Fmoc-based solid-phase peptide synthesis (SPPS) is the preferred method for assembling peptides containing this compound. nih.govaltabioscience.comnih.gov This strategy relies on the use of an acid-labile resin and the base-labile Fmoc protecting group for the α-amino function. The general cycle of Fmoc-SPPS involves:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a secondary amine base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgpeptide.com This exposes a free amine on the growing peptide chain.

Activation and Coupling: The incoming this compound is activated at its carboxyl group and then coupled to the free amine of the resin-bound peptide. altabioscience.com

Washing: Excess reagents and byproducts are washed away, ensuring the purity of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the solid support and removal of any side-chain protecting groups, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). altabioscience.comwikipedia.org

The progress of the deprotection and coupling steps can be monitored to ensure efficient synthesis. The release of the dibenzofulvene-piperidine adduct during deprotection can be quantified by UV spectroscopy. iris-biotech.de The completion of the coupling reaction can be assessed using qualitative tests like the Kaiser test, which detects free primary amines. iris-biotech.de

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. americanpeptidesociety.org For the incorporation of this compound, a variety of coupling reagents can be employed. These are broadly categorized into carbodiimides and onium salts (uronium/aminium and phosphonium (B103445) salts).

Coupling Reagent Class Examples Key Features
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)Often used with additives like HOBt or Oxyma Pure to suppress racemization. The urea (B33335) byproduct of DIC is soluble in common washing solvents. bachem.com
Onium Salts (Uronium/Aminium) HBTU, HATU, HCTUHighly efficient and fast-acting. Require the presence of a non-nucleophilic base like DIPEA or NMM. bachem.com HATU is particularly effective for coupling sterically hindered amino acids. uci.edu
Onium Salts (Phosphonium) PyBOP, PyAOPKnown for high coupling efficiency and low racemization. acs.org DEPBT is notable for its resistance to racemization, making it suitable for sensitive amino acids. bachem.com

The selection of the coupling reagent and conditions often depends on the specific peptide sequence and the position of the this compound residue. For routine couplings, a combination of DIC and an additive like Oxyma Pure provides a cost-effective and efficient method. For more challenging couplings, such as those involving sterically hindered residues or sequences prone to aggregation, more potent onium salt reagents like HATU are preferred. bachem.comuci.edu The use of microwave irradiation can also accelerate coupling reactions, especially for hindered amino acids. cem.com

The incorporation of this compound can present challenges, particularly in the context of sterically hindered sequences or those prone to aggregation. bachem.com The bulky nature of the thienylalanine side chain can sometimes lead to incomplete coupling reactions.

Key Challenges and Mitigation Strategies:

Steric Hindrance: The bulkiness of the thienyl group can slow down the coupling reaction. To overcome this, extended coupling times, double coupling cycles, or the use of more potent activating reagents like HATU or TOTT may be necessary. bachem.comcem.com Microwave-assisted SPPS has also proven effective in driving difficult couplings to completion. cem.com

Peptide Aggregation: Hydrophobic peptide sequences, which can be formed by the inclusion of thienylalanine, may aggregate on the solid support, leading to poor solvation and incomplete reactions. americanpeptidesociety.org This can be addressed by using specialized solvents (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) as co-solvents with DMF), elevated temperatures, or by incorporating backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group. nih.gov

Racemization: The risk of racemization, the loss of stereochemical integrity at the α-carbon, is a general concern in peptide synthesis. americanpeptidesociety.org While the urethane-based Fmoc protection significantly reduces this risk, the choice of coupling reagent and base is crucial. Using additives like HOBt or Oxyma Pure with carbodiimides, or employing phosphonium reagents, can minimize racemization. bachem.com For particularly sensitive couplings, the use of a weaker base like sym-collidine instead of DIPEA may be beneficial. bachem.com

Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, there is a risk of aspartimide formation, a side reaction that can occur upon repeated exposure to the basic conditions of Fmoc deprotection. nih.govnih.gov This can be mitigated by using specialized protecting groups for the aspartic acid side chain or by adding acidic modifiers to the piperidine deprotection solution. nih.govnih.gov

Solution-Phase Peptide Synthesis Approaches for Thienylalanine-Containing Peptides

While SPPS is dominant, solution-phase peptide synthesis (SPPS) offers an alternative for the preparation of shorter peptides containing thienylalanine or for large-scale synthesis. youtube.comyoutube.com In this approach, the peptide is assembled sequentially in a suitable solvent. This method requires purification of the intermediate peptide after each coupling step.

The fundamental principles of protection and activation are similar to SPPS. The α-amino group of one amino acid and the carboxyl group of the other are protected to prevent unwanted side reactions. The unprotected carboxyl and amino groups are then coupled using a coupling reagent. youtube.com A key challenge in solution-phase synthesis is the potential for racemization, especially during segment condensation strategies. youtube.com

Derivatization and Functionalization of the Thiophene (B33073) Moiety in this compound

The thiophene ring in thienylalanine is amenable to a variety of chemical modifications, allowing for the introduction of diverse functional groups to modulate the properties of the resulting peptides. The thiophene ring is more reactive towards electrophilic substitution than benzene. nih.gov

One approach to functionalization involves the synthesis of peptides containing iodophenylalanine, followed by a copper-catalyzed cross-coupling reaction with a thiol on the solid phase to generate a thiophenylalanine residue. This method allows for the late-stage introduction of the thiol group, which can then be further derivatized. nih.gov The resulting aryl thiol can be readily converted into various thioethers (e.g., methyl, allyl), disulfides, sulfoxides, sulfones, and sulfonates. nih.gov

Direct derivatization of the thiophene ring can also be achieved through standard aromatic chemistry, such as halogenation or sulfonation, although the conditions must be compatible with the peptide structure. nih.gov These modifications can be used to introduce probes, cross-linkers, or other functionalities to tailor the peptide's biological activity or for structure-activity relationship studies.

Enantioselective Synthesis Methodologies for D- and L-Thienylalanine Precursors

The synthesis of enantiomerically pure D- and L-thienylalanine is crucial for their use in peptide synthesis. Several strategies have been developed to achieve this.

One common approach is the enzymatic resolution of a racemic mixture of a thienylalanine derivative. nih.gov For instance, a racemic mixture of an N-acetylated thienylalanine ester can be treated with an enzyme that selectively hydrolyzes the L-enantiomer, leaving the D-enantiomer unchanged. The two can then be separated, and the D-amino acid can be obtained after acidic hydrolysis. nih.gov

Asymmetric synthesis provides a more direct route to a single enantiomer. This can involve the use of chiral catalysts or auxiliaries. For example, asymmetric hydrogenation of a dehydroamino acid precursor containing a thiophene ring using a chiral rhodium catalyst can yield the desired enantiomer with high enantiomeric excess. Another approach involves the asymmetric amination of a suitable α-keto acid precursor.

Chemoenzymatic methods have also been developed. For example, phenylalanine ammonia (B1221849) lyase (PAL) can be used to catalyze the addition of ammonia to a cinnamic acid analogue bearing a thiophene ring. nih.gov While PAL typically produces the L-amino acid, directed evolution of the enzyme can be used to enhance the production of the D-enantiomer. nih.gov

A multi-step chemical synthesis starting from aliphatic aldehydes has also been reported for the enantioselective synthesis of D-α-amino amides, which could be adapted for the synthesis of D-thienylalanine derivatives. nih.gov

Applications of Fmoc D 3 Thienylalanine in Peptide Chemistry

Role as a Protected Amino Acid Building Block in Peptide SynthesisCurrent time information in Bangalore, IN.chemimpex.combuyersguidechem.com

In the realm of peptide chemistry, the synthesis of peptides with a defined sequence is a cornerstone. This process, particularly solid-phase peptide synthesis (SPPS), relies on the use of amino acids where reactive functional groups are temporarily masked or "protected" to prevent unwanted side reactions. iris-biotech.de Fmoc-D-3-thienylalanine is a key example of such a protected amino acid building block. buyersguidechem.com

The "Fmoc" group attached to the nitrogen atom of the D-3-thienylalanine is a base-labile protecting group, meaning it can be selectively removed under basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. google.compeptide.com This selective removal is fundamental to the stepwise elongation of the peptide chain. The "D" designation indicates the stereochemistry of the amino acid, which is the mirror image of the naturally occurring L-amino acids. The incorporation of D-amino acids can have significant effects on the resulting peptide's structure and its resistance to enzymatic degradation. frontiersin.orgplos.orgnih.gov

The thienyl group, a sulfur-containing aromatic ring, is the side chain of this particular amino acid. This side chain imparts unique electronic and steric properties to the peptide, which can influence its biological activity and stability. chemimpex.comresearchgate.net Therefore, this compound is a versatile tool for chemists to introduce specific structural and functional modifications into a peptide sequence. chemimpex.com

α-Amino Group Protection and Peptide Chain Elongation Strategies using Fmoc-D-3-ThienylalanineCurrent time information in Bangalore, IN.

The Fmoc group plays a crucial role in protecting the α-amino group of D-3-thienylalanine during peptide synthesis. chemimpex.comchemimpex.com In the standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy, the C-terminal amino acid of the desired peptide is first anchored to a solid support (resin). google.compeptide.com The Fmoc protecting group on this initial amino acid is then removed by treatment with a base, such as piperidine, to expose a free α-amino group. google.comgoogle.com

Next, this compound, with its carboxyl group activated, is introduced. The activated carboxyl group of this compound reacts with the free α-amino group on the resin-bound peptide, forming a new peptide bond. google.com This cycle of deprotection and coupling is repeated with different Fmoc-protected amino acids to elongate the peptide chain in a specific sequence. nih.gov The use of an excess of the activated Fmoc-amino acid helps to drive the coupling reaction to completion. google.com

The key advantage of the Fmoc protecting group is its stability under the acidic conditions often used to cleave the side-chain protecting groups and the final peptide from the resin. peptide.com This orthogonality allows for the selective removal of the Fmoc group at each step of chain elongation without affecting other protecting groups. iris-biotech.de

Facilitating Synthesis of Complex Peptide Architectures with Fmoc-D-3-Thienylalaninenih.gov

The use of this compound and other specialized building blocks has enabled the synthesis of increasingly complex peptide architectures. peptide.comresearchgate.net These can include peptides with multiple loops, branches, or other non-linear structures. The ability to incorporate non-natural amino acids like D-3-thienylalanine provides chemists with greater control over the final three-dimensional structure and function of the synthetic peptide.

For instance, the introduction of D-amino acids can induce specific turns or kinks in the peptide backbone, which can be crucial for mimicking the structure of a natural protein or for creating a specific binding epitope. frontiersin.org The unique properties of the thienyl side chain can also be exploited to create peptides with novel electronic or catalytic functions. researchgate.net The Fmoc-SPPS methodology, with its compatibility with a wide range of protected amino acids, including this compound, is a powerful tool for constructing these intricate peptide molecules. nih.gov

Design and Synthesis of Peptides with Enhanced Stability and Bioactivity using Fmoc-D-3-Thienylalaninenih.gov

A significant challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases, enzymes that break down proteins and peptides. frontiersin.org The incorporation of non-natural amino acids, such as D-amino acids like D-3-thienylalanine, is a well-established strategy to enhance the stability of peptides against proteolysis. frontiersin.orgnih.gov Because proteases are stereospecific for L-amino acids, the presence of a D-amino acid in the peptide chain can hinder or prevent enzymatic cleavage, thereby increasing the peptide's half-life in a biological system. nih.gov

The unique thiophene (B33073) side chain of thienylalanine can also contribute to enhanced bioactivity. chemimpex.com This aromatic ring can participate in various non-covalent interactions, such as π-π stacking, which can improve the binding affinity of the peptide to its biological target. researchgate.net By replacing natural aromatic amino acids like phenylalanine or tyrosine with thienylalanine, researchers can fine-tune the electronic and steric properties of the peptide to optimize its interaction with a receptor or enzyme. frontiersin.org

The synthesis of these modified peptides is readily achieved using this compound in standard Fmoc-SPPS protocols. frontiersin.org This allows for the systematic exploration of the effects of D-3-thienylalanine incorporation at various positions within a peptide sequence to identify analogs with the most desirable combination of stability and bioactivity.

Incorporation of this compound into Peptide Scaffolds for Specific Structural Motifs

The precise placement of specific amino acids within a peptide sequence is critical for defining its three-dimensional structure and, consequently, its function. This compound provides a means to introduce a unique structural element that can be used to engineer specific motifs within a peptide scaffold.

Replacement of Natural Amino Acids in Peptide Sequences with Thienylalaninefrontiersin.orgplos.orgresearchgate.netnih.gov

A common strategy in peptide design is to substitute naturally occurring amino acids with non-natural counterparts to probe structure-activity relationships or to enhance specific properties. frontiersin.org Thienylalanine is often used as a replacement for aromatic amino acids like phenylalanine and tyrosine. frontiersin.orgnih.gov The thienyl ring of thienylalanine is isosteric to the phenyl ring of phenylalanine, meaning they have a similar size and shape. However, the presence of the sulfur atom in the thiophene ring alters its electronic properties, including its aromaticity and potential for hydrogen bonding. researchgate.net

These subtle differences can lead to significant changes in the peptide's conformation and its interactions with biological targets. researchgate.netacs.org For example, replacing a phenylalanine with thienylalanine in a peptide known to form β-sheet structures, a common motif in amyloid fibrils, can influence the aggregation process. nih.gov Studies have shown that such substitutions can affect the electronic properties of the resulting peptide assemblies. researchgate.net

The table below illustrates the replacement of a natural amino acid, Phenylalanine, with Thienylalanine in a model peptide sequence.

Original Peptide SequenceModified Peptide SequenceRationale for Substitution
KRLF KKLLKYLRKFKRLThi KKLLKYLRKFTo investigate the effect of the thiophene ring on antimicrobial activity and proteolytic stability. frontiersin.org
AAKLVFF (2-Thi )(2-Thi )VLKAATo introduce unique electronic properties and study self-assembly into amyloid-like fibrils. nih.gov

Stereochemical Influence of D-Amino Acid Incorporation, including this compound, on Peptide Structure and Functionfrontiersin.orgplos.orgresearchgate.net

The incorporation of D-amino acids, such as D-3-thienylalanine, has a profound impact on the stereochemistry of a peptide, which in turn influences its structure and function. plos.org While peptides composed entirely of L-amino acids typically adopt right-handed helical or other defined secondary structures, the introduction of a D-amino acid can disrupt these structures or induce the formation of unique, non-natural conformations, such as left-handed helices. plos.orgfrontiersin.org

This stereochemical perturbation can be a powerful tool in peptide design. For instance, introducing a single D-amino acid can slow down or prevent the aggregation of peptides into amyloid fibrils, which are associated with various diseases. nih.gov The altered backbone conformation resulting from the D-amino acid can also lead to different side-chain orientations, which can either enhance or diminish the peptide's ability to bind to its target. plos.org

Furthermore, the presence of D-amino acids renders peptides more resistant to degradation by proteases, which are highly specific for L-amino acid substrates. frontiersin.orgnih.gov This increased stability is a major advantage for the development of peptide-based therapeutics. frontiersin.org Molecular dynamics simulations and spectroscopic techniques like circular dichroism are often used to study the conformational changes induced by D-amino acid incorporation. plos.org

The following table summarizes the key effects of incorporating D-amino acids into peptide sequences.

EffectDescriptionReference
Altered Secondary Structure Introduction of D-amino acids can disrupt or reverse the chirality of helical structures (e.g., from right-handed to left-handed). plos.org
Increased Proteolytic Stability Peptides containing D-amino acids are more resistant to degradation by proteases. frontiersin.orgnih.gov
Modified Aggregation Properties D-amino acid substitution can inhibit or slow down the formation of β-sheeted amyloid fibrils. nih.gov
Altered Biological Activity Changes in conformation and stability can lead to enhanced or diminished biological function. nih.gov

Medicinal and Biological Chemistry Research Utilizing Fmoc D 3 Thienylalanine

Drug Discovery and Development Initiatives Involving Fmoc-D-3-Thienylalanine and its Derivatives

The incorporation of non-canonical amino acids like D-3-thienylalanine is a key strategy in modern drug design to overcome the limitations of natural peptides, such as poor stability and low bioavailability. semanticscholar.org The use of this compound enables the synthesis of peptidomimetics, molecules that mimic natural peptides but have improved drug-like properties. semanticscholar.org

Rational Design of Bioactive Peptides and Drug Molecules Incorporating Thienylalanine

The rational design of bioactive peptides involves the strategic modification of amino acid sequences to enhance biological activity and stability. nih.gov The substitution of natural amino acids with unnatural ones like thienylalanine is a central tactic in this process. The thiophene (B33073) ring of thienylalanine is an isostere of the phenyl ring found in phenylalanine, but it introduces different electronic properties and steric bulk, which can lead to improved binding interactions with biological targets. science.gov

For instance, replacing phenylalanine with thienylalanine can increase a peptide's resistance to enzymatic degradation by proteases, thereby extending its plasma half-life. nih.gov In one study, the replacement of L-phenylalanine with L-thienylalanine in a peptide sequence resulted in significantly enhanced plasma stability and in vivo activity. nih.gov This increased stability is crucial for the development of effective peptide-based drugs. The goal of such modifications is often to constrain the peptide into a specific conformation that is optimal for receptor binding, turning a flexible native peptide into a more potent and stable therapeutic candidate.

Design of Inhibitors and Modulators for Specific Biological Targets using Thienylalanine Analogs

Thienylalanine analogs are instrumental in the design of potent and selective inhibitors for various enzymes, particularly proteases. A notable example is the development of direct thrombin inhibitors (DTIs). Thrombin is a critical enzyme in the blood coagulation cascade, making it a prime target for anticoagulant therapies. researchgate.net

Researchers have employed structure-based drug design (SBDD) to create novel peptide inhibitors of thrombin. researchgate.net This approach uses the known three-dimensional structure of the target enzyme to design molecules that can bind to its active site with high affinity. In the development of tetrapeptide DTIs based on the D-Phe-Pro-D-Arg scaffold, various unnatural amino acids, including thienylalanine, have been evaluated for their ability to improve binding and inhibitory activity when substituted at key positions. researchgate.net The unique properties of the thienylalanine side chain can optimize interactions within the enzyme's binding pockets, leading to more potent inhibition.

Studies on Thrombin Inhibitory Activity of Thienylalanine-Containing Peptides

The development of direct thrombin inhibitors is a significant area of research for preventing and treating thrombotic disorders. Peptides containing thienylalanine have emerged as promising candidates in this field.

Structure-Based Drug Design for Thrombin Inhibitors with Thienylalanine Analogues

Structure-based drug design has been pivotal in creating potent thrombin inhibitors. Scientists have used the crystal structure of thrombin in complex with inhibitor molecules to guide the design of new, more effective compounds. A successful strategy has involved modifying a lead tetrapeptide sequence, D-Phe-Pro-D-Arg-P1'-CONH₂, where the P1' position is scanned with various natural and unnatural amino acids.

In these studies, docking experiments predicted that certain isomers and analogs would be more efficient inhibitors. slideshare.net For example, analogs where the D-Phe at the P3 position was replaced with other unnatural amino acids like D-Thienylalanine (D-Thi) were designed to enhance hydrophobic interactions with the S3 pocket of thrombin. researchgate.net The goal of these substitutions is to improve the binding affinity and, consequently, the inhibitory potency of the peptide. The resulting data on inhibition constants (Ki) reveal clear structure-activity relationships, as shown in the table below.

Peptide SequenceInhibition Constant (Ki) in μM
D-Phe-Pro-D-Arg-L-Ile-CONH₂ (fPrI)1.5
D-Phe-Pro-D-Arg-L-Cys-CONH₂ (fPrC)1.0
D-Phe-Pro-D-Arg-D-Thr-CONH₂ (fPrt)0.92
D-Phe-Pro-D-Arg-L-Thr-CONH₂13

Table 1: Inhibition constants (Ki) of various tetrapeptide analogues against bovine thrombin. The data illustrates how modifications at the P1' position influence inhibitory potency. Data sourced from Figueiredo et al. (2012). slideshare.net

Impact on Platelet Aggregation by Thienylalanine-Modified Peptides

Thrombin is a potent activator of platelets, a key event in thrombosis. Therefore, direct thrombin inhibitors are also evaluated for their ability to prevent thrombin-induced platelet aggregation. researchgate.net Research has shown that potent direct thrombin inhibitors are also effective at inhibiting the activation of platelet aggregation. researchgate.net

Peptide inhibitors designed through structure-based methods, including those containing thienylalanine and other unnatural amino acids, have demonstrated the ability to completely inhibit threshold α-thrombin-induced platelet aggregation. researchgate.net Studies on various peptide inhibitors show a dose-dependent reduction in platelet aggregation rates, confirming that blocking the active site of thrombin effectively prevents it from signaling platelets to aggregate. semanticscholar.orgresearchgate.net The development of these inhibitors represents a promising therapeutic strategy for managing acute coronary syndromes. researchgate.net

Research on Antimicrobial Peptides (AMPs) with Thienylalanine Substitutions

Antimicrobial peptides (AMPs) are a class of molecules being investigated as potential alternatives to conventional antibiotics due to rising antibiotic resistance. researchgate.net A common strategy to improve the efficacy of natural AMPs is to substitute their natural amino acids with unnatural ones, such as thienylalanine. nih.govresearchgate.net

Enhancing Proteolytic Resistance of AMPs through Thienylalanine Incorporation

A significant hurdle in the clinical application of antimicrobial peptides (AMPs) is their susceptibility to degradation by proteases. frontiersin.orgnih.gov To address this, scientists have explored the incorporation of unnatural amino acids, such as thienylalanine, to improve their stability. frontiersin.orgnih.gov

The substitution of natural L-amino acids with D-amino acids or other unnatural variants has been shown to enhance the resistance of AMPs to proteases. frontiersin.orgnih.gov This strategy is based on the stereospecificity of proteases, which primarily recognize and cleave peptide bonds between L-amino acids. mdpi.com By introducing D-amino acids or residues with unique side chains like thienylalanine, the peptide's structure is altered, making it a poor substrate for these enzymes. frontiersin.orgnih.gov

For instance, a study involving derivatives of the cationic AMP Pep05 demonstrated that substituting L-amino acid residues with D-amino acids and unnatural amino acids, including L-thienylalanine, enhanced the peptides' stability against trypsin and plasma proteases. frontiersin.orgnih.gov This increased resistance to proteolytic degradation is a critical step towards improving the in vivo bioavailability and therapeutic potential of AMPs. frontiersin.org

Investigations in Neuroscience: Influence of Thienylalanine Derivatives on Neurotransmitter Systems

The unique structural and electronic properties of thienylalanine have also led to its investigation in the field of neuroscience. chemimpex.comontosight.ai Derivatives of this amino acid have shown the potential to influence neurotransmitter systems, making them valuable tools for studying neurological disorders. chemimpex.comontosight.ai The thiophene ring in thienylalanine can alter the molecule's interaction with biological targets, including receptors and enzymes involved in neurotransmission. ontosight.ai

One area of interest is the development of antagonists for adenosine (B11128) receptors. A study on 1,3-dialkylxanthine derivatives found that a conjugate with L-thienylalanine was a potent antagonist at human A2B adenosine receptors, with a Ki value of 6.9 nM. nih.gov This highlights the potential of thienylalanine-containing compounds in modulating adenosinergic signaling, which plays a role in various physiological processes, including neurotransmission.

Role of Thienylalanine in Hemorphin Analog Development and Pharmacological Evaluation

Hemorphins are a class of opioid peptides derived from hemoglobin that exhibit a range of biological activities. nih.govnih.gov Researchers have synthesized and evaluated numerous hemorphin analogs containing unnatural amino acids to enhance their therapeutic properties. nih.govresearchgate.net The incorporation of residues like thienylalanine is a strategy to modulate their activity, receptor affinity, and stability. nih.gov

Impact on Biological Activity and Receptor Affinity of Hemorphins Modified with Thienylalanine

The modification of hemorphins with unnatural amino acids can significantly alter their biological activity and affinity for opioid receptors (μ, δ, and κ). nih.govmdpi.com These modifications can influence the peptide's conformation and interaction with the receptor binding pocket. mdpi.com Structure-activity relationship studies have shown that even minor changes in the hemorphin sequence can lead to substantial shifts in their pharmacological profile. nih.gov

The introduction of bulky or conformationally restricted amino acids has been a key strategy in designing new hemorphin analogs. nih.govsemanticscholar.org While direct evidence of thienylalanine incorporation in the provided search results is limited to the broader context of using unnatural amino acids, the principles of modifying hemorphins to alter receptor affinity and biological activity are well-established. nih.govmdpi.com

Applications of Thienylalanine in Bioconjugation Processes

Bioconjugation is the process of chemically linking two molecules to form a new complex with combined functionalities. sekisuidiagnostics.com this compound can be utilized in bioconjugation to attach peptides to other molecules or surfaces. chemimpex.comnetascientific.com The Fmoc protecting group is essential for its use in solid-phase peptide synthesis, allowing for the stepwise addition of amino acids. chemimpex.comchemimpex.com The unique properties of the thienylalanine side chain can then be exploited in the final conjugate.

For instance, the thiophene moiety can participate in various chemical reactions, facilitating the attachment of the peptide to other biomolecules or materials. researchgate.net This is particularly relevant in the development of targeted drug delivery systems and biosensors. chemimpex.com The ability to incorporate thienylalanine into peptides through established synthesis methods makes it a versatile tool for creating novel bioconjugates with tailored properties. chemimpex.com

Structural, Spectroscopic, and Computational Investigations of Fmoc D 3 Thienylalanine and Its Peptide Conjugates

Conformational Analysis of Thienylalanine-Containing Peptides

The incorporation of non-natural amino acids like thienylalanine into peptide sequences is a key strategy for influencing their three-dimensional structure and function. The thiophene (B33073) ring, a sulfur-containing aromatic group, introduces unique steric and electronic properties that can direct peptide folding and assembly.

A variety of spectroscopic methods are employed to elucidate the structural characteristics of thienylalanine-containing peptides in different environments. guidechem.com These techniques provide information on secondary structure, conformational changes, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques, particularly those utilizing the Nuclear Overhauser Effect (NOE), are instrumental in determining the spatial proximity of protons within a peptide. For thienylalanine-containing peptides, NOE constraints have been used to construct detailed molecular models. guidechem.comfuturechem.shopguidechem.com These studies help in identifying folded, turn-like structures even in dilute aqueous solutions. guidechem.comfuturechem.shopguidechem.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for rapidly assessing the secondary structure of peptides in solution. In studies of peptides where phenylalanine residues were substituted with 2-thienylalanine, CD analysis revealed the formation of β-sheet-rich amyloid fibrils. guidechem.comfuturechem.shopguidechem.com This indicates that the thienylalanine residues can promote the adoption of specific, ordered secondary structures.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy, particularly in the amide I region, provides detailed information about the backbone conformation of peptides. For thienylalanine-containing peptides, FT-IR has been used to confirm the presence of β-sheet structures in the aggregated state, complementing the findings from CD spectroscopy. guidechem.com

X-ray Diffraction: X-ray diffraction techniques are used to determine the long-range order in self-assembled peptide structures. In the context of thienylalanine peptides, X-ray diffraction from fibrillar assemblies has confirmed their amyloidogenic nature, showing characteristic cross-β patterns. guidechem.com

Table 1: Spectroscopic Techniques and Key Findings for Thienylalanine Peptides

Spectroscopic TechniqueInformation ObtainedKey Findings for Thienylalanine Peptides
NMR Spectroscopy 3D structure, NOE constraintsRevealed well-defined, folded turn-like structures in solution. guidechem.comfuturechem.shopguidechem.com
Circular Dichroism (CD) Secondary structure contentIndicated the formation of β-sheet-rich amyloid fibrils. guidechem.comfuturechem.shopguidechem.com
Infrared (IR) Spectroscopy Backbone conformationConfirmed the presence of β-sheet structures in aggregates. guidechem.com
X-ray Diffraction Long-range order in solidsShowed characteristic cross-β patterns of amyloid fibrils. guidechem.com

The substitution of native aromatic amino acids like phenylalanine with thienylalanine significantly impacts peptide conformation and assembly dynamics. The thiophene ring, while aromatic, differs from the phenyl ring in size, geometry, and electronic distribution due to the presence of the sulfur atom.

The incorporation of thienylalanine can drive the self-assembly of peptides into organized nanostructures. guidechem.comfuturechem.shopguidechem.com This is largely attributed to the hydrophobic and π-stacking interactions of the thiophene rings. guidechem.com These interactions, coupled with backbone hydrogen bonding, can lead to the formation of stable, β-sheet-rich amyloid fibrils with distinct morphologies. guidechem.comfuturechem.shopguidechem.com The electronic properties conferred by the thienyl residues, such as charge delocalization and π-stacking capabilities, are considered key drivers for these assembly processes. guidechem.comfuturechem.shopguidechem.com

Molecular Modeling and Dynamics Simulations of Thienylalanine Peptides

Computational methods are essential for providing a dynamic and detailed picture of peptide structures and their interactions at an atomic level. guidechem.comfuturechem.shopguidechem.com

Molecular dynamics (MD) simulations, often incorporating experimental constraints from NMR, have been successfully used to predict the solution structures of thienylalanine-containing peptides. guidechem.comfuturechem.shopguidechem.com These simulations have revealed that even in dilute aqueous solutions, where aggregation is minimized, these peptides can adopt well-defined folded, turn-like conformations. guidechem.comfuturechem.shopguidechem.com This intrinsic folding propensity is a crucial precursor to the subsequent self-assembly at higher concentrations. The simulations highlight the role of intramolecular hydrophobic collapse, driven by the aromatic thienyl units, in stabilizing these folded states.

The self-assembly of thienylalanine peptides into larger supramolecular structures is primarily driven by the hydrophobic interactions of the aromatic side chains. guidechem.com MD simulations show that in aqueous environments, the hydrophobic thiophene moieties tend to cluster together to minimize their contact with water. guidechem.comfuturechem.shopguidechem.com This self-assembly of hydrophobic aromatic units is a key factor in the formation of turn-like structures and the subsequent aggregation into β-sheet-rich fibrils. guidechem.comfuturechem.shopguidechem.com In these assemblies, the charged residues, such as lysine, are typically exposed to the aqueous solvent, while the hydrophobic cores are buried within the structure. guidechem.comfuturechem.shopguidechem.com

Quantum Mechanical Studies of Electronic and Charge Properties of Thienylalanine

Quantum mechanical (QM) calculations provide fundamental insights into the electronic structure and charge distribution of molecules, which underpin their intermolecular interactions and reactivity. For thienylalanine, QM methods have been used to model its conformational and charge properties. guidechem.com

These studies have shown that the electronic properties of β-2-thienylalanine are similar to those of the β-3-thienylalanine analogue. guidechem.comfuturechem.shopguidechem.com This similarity is significant as it suggests that the driving forces for self-assembly, such as charge delocalization and π-stacking potential, are comparable between the two isomers. The delocalized π-electron system of the thiophene ring is expected to facilitate favorable stacking interactions, contributing to the stability of the assembled peptide nanostructures.

Table 2: Summary of Computational Findings for Thienylalanine Peptides

Computational MethodFocus of StudyKey Findings
Molecular Dynamics (MD) Peptide folding and self-assemblyPrediction of folded, turn-like structures in solution; self-assembly of hydrophobic aromatic units. guidechem.comfuturechem.shopguidechem.com
Quantum Mechanics (QM) Electronic and charge propertiesSimilar conformational and charge properties between 2-thienylalanine and 3-thienylalanine (B8055253) analogues. guidechem.comfuturechem.shopguidechem.com

Charge Delocalization and Pi-Stacking Phenomena in Thienylalanine-Containing Systems

Computational and experimental studies on analogous aromatic and heteroaromatic systems provide a framework for understanding the behavior of Fmoc-D-3-thienylalanine. The delocalized π-electrons within the thiophene ring and the fluorenyl group can engage in various non-covalent interactions, including π-π stacking, cation-π, and anion-π interactions. These interactions are known to influence the solubility and aggregation propensity of proteins and peptides. nih.gov Research has indicated that interactions involving delocalized π-electrons often favor aggregation, a crucial consideration in the design of peptide-based biomaterials and therapeutics. nih.gov

The Fmoc group itself is particularly significant in promoting self-assembly through π-stacking. Studies on Fmoc-aromatic dipeptides have demonstrated that the π-interactions involving the fluorenyl rings contribute to the stability of self-assembled structures, such as hydrogels, under physiological conditions. nih.gov This propensity for π-stacking is a driving force in the formation of ordered supramolecular architectures. In systems containing this compound, one can anticipate cooperative π-stacking involving both the fluorenyl groups and the thienyl side chains.

The geometry of these π-stacking interactions is a key determinant of their strength and impact on peptide conformation. In proteins, pairs of aromatic amino acid side chains have been observed to preferentially adopt an off-centered, parallel-displaced orientation. nih.gov This arrangement is energetically more favorable than a T-shaped (edge-to-face) conformation. nih.gov Quantum chemical calculations on model systems, such as halogenated 3-methylindole, further elucidate how substituents on the aromatic ring can modulate the stability of π-π stacking. mdpi.com By analogy, the sulfur atom in the thienyl ring of thienylalanine, with its lone pair of electrons, is expected to influence the electrostatic potential of the aromatic face and thus the nature and strength of its stacking interactions.

The interplay of different types of non-covalent interactions in peptide systems containing aromatic residues has been a subject of detailed investigation. The table below summarizes key findings from studies on related peptide systems, which can be extrapolated to understand the behavior of thienylalanine-containing peptides.

Interaction TypeObserved Effect in Peptide SystemsRelevant Amino Acids/GroupsCitation
π-π Stacking Promotes self-assembly and formation of β-sheet structures. Can decrease solubility and favor aggregation.Phenylalanine, Tryptophan, Fmoc-group nih.govnih.gov
Cation-π Stabilizes interactions between positively charged residues and aromatic side chains. Can be stronger than lysine-π interactions.Arginine, Lysine, Phenylalanine, Tryptophan nih.gov
Anion-π Contributes to interactions that can reduce protein solubility.Negatively charged residues, Aromatic side chains nih.gov
Salt Bridges Promotes protein solubility.Lysine, Aspartic Acid, Glutamic Acid nih.gov
Hydrophobic Interactions Plays a cooperative role with π-interactions in phase separation.Aliphatic and aromatic amino acids nih.gov

Computational modeling provides a powerful tool for quantifying the energetic contributions of these interactions. For instance, methods have been developed to estimate the stabilization energies afforded by the interaction of aromatic residues like phenylalanine with carbocation intermediates. rsc.org Such approaches could be adapted to quantify the charge delocalization and stabilization provided by the thienyl ring in this compound conjugates when they interact with charged species or polar environments. A computational analysis of various amino acid interactions has quantified their general impact on protein solubility, as summarized in the following table.

Amino Acid InteractionGeneral Impact on SolubilityUnderlying ForcesCitation
Lys-containing salt bridgesPromotes solubilityElectrostatic nih.gov
Aliphatic interactionsPromotes solubilityHydrophobic nih.gov
Aromatic interactionsReduces solubilityπ-electron interactions, van der Waals nih.gov
His-π interactionsReduces solubilityπ-electron interactions nih.gov
Cation-π interactionsReduces solubilityElectrostatic, π-electron interactions nih.gov
Anion-π interactionsReduces solubilityElectrostatic, π-electron interactions nih.gov

Advanced Materials Science and Supramolecular Chemistry Applications of Thienylalanine

Development of Organic Semiconductors and Sensors utilizing Thienylalanine Derivatives

The exploration of thienylalanine derivatives in materials science has opened new avenues for the development of organic semiconductors and sensors. mdpi.com The inherent electronic properties of the thiophene (B33073) side chain make these compounds valuable building blocks for creating materials with tunable electronic characteristics suitable for innovative applications in organic electronics. mdpi.com Research into organic thin-film transistors (OTFTs) has demonstrated the potential of molecules incorporating thiophene-containing phenyl derivatives. These studies provide a foundational understanding of how thienyl-based structures can function as active components in electronic devices.

For instance, novel organic semiconductors based on phenylthienyl derivatives end-functionalized with carbazole (B46965) have been synthesized and characterized for their use in OTFTs. nih.gov These compounds have demonstrated p-channel characteristics, which is crucial for the fabrication of various electronic components. The performance of these materials, while not directly involving Fmoc-D-3-thienylalanine, highlights the promise of thienyl-containing molecules in organic electronics. Key performance metrics from these studies are summarized in the table below.

Table 1: Performance of Phenylthienyl-Based Organic Thin-Film Transistors

Compound Carrier Mobility (cm²/Vs) Current On/Off Ratio
9-(4-(5-(9H-carbazol-9-yl)thiophen-2-yl)phenyl)-9H-carbazole 1.7 x 10⁻⁵ 10²–10⁴
9-(3-(5-(9H-carbazo-9-yl)thiophen-2-yl)phenyl)-9H-carbazole 1.2 x 10⁻⁵ 10²–10⁴

Data sourced from research on phenylthienyl derivatives for organic thin-film transistors. nih.gov

These findings suggest that the incorporation of a thiophene moiety, such as that in 3-thienylalanine (B8055253), can contribute to the semiconducting properties of a molecule. The development of sensors based on these materials is a promising area of research, leveraging their potential for high sensitivity and selectivity. While direct studies on sensors utilizing this compound are limited, the principles established with related compounds lay the groundwork for future advancements in this area.

Creation of Conductive Polypeptides through Thienylalanine Incorporation

The integration of thienylalanine into polypeptide chains is a strategic approach to creating conductive biomaterials. The π-conjugated system of the thiophene ring can facilitate charge transport along the peptide backbone, leading to materials with desirable electronic properties. This has led to research into the biosynthesis of proteins containing 3-thienylalanine as a step towards genetically engineered conducting polymers. acs.org

A significant finding in this area comes from a study on the electronic conduction of self-assembled peptide nanofilaments. researchgate.net In this research, the native phenylalanine residues in a peptide sequence were replaced with thienylalanine isomers. The results showed that the incorporation of 2-thienylalanine improved the conductance of the peptide assembly compared to the original phenylalanine-containing peptide. researchgate.net Interestingly, the study noted that this enhancement was not observed with the incorporation of 3-thienylalanine. researchgate.net This highlights the critical role of the specific isomer and its orientation within the self-assembled structure in determining the final electronic properties of the material.

The structural polymorphism of peptide fibrils also plays a strong role in their conductivity. nih.gov The way in which individual peptide strands pack together can significantly influence the efficiency of electron delocalization and transport. nih.gov This suggests that by controlling the self-assembly conditions of thienylalanine-containing peptides, it may be possible to tune their conductive properties for specific applications.

Self-Assembly of Thienylalanine-Containing Peptides and Supramolecular Systems

The self-assembly of peptides into well-ordered supramolecular structures is a powerful tool for creating functional nanomaterials. The process is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The Fmoc group, with its large aromatic surface area, is a particularly effective driver of self-assembly in amino acid and peptide derivatives. canterbury.ac.nz

Formation of Amyloid Fibrils and Hydrogels from Thienylalanine Peptides

Peptides incorporating thienylalanine have been shown to self-assemble into β-sheet-rich amyloid fibrils. acs.orgnih.gov These fibrils can entangle to form hydrogels at sufficiently high concentrations. acs.orgnih.gov A study on a peptide containing β-2-thienylalanine demonstrated the formation of amyloid fibrils with a twisted morphology in both water and methanol (B129727) solutions. acs.orgnih.gov The formation of these structures is driven by the self-assembly of the hydrophobic aromatic units. nih.gov

The resulting hydrogels are of significant interest for various applications, including as scaffolds for tissue engineering and as matrices for the controlled release of therapeutic agents. The properties of these hydrogels can be influenced by the specific amino acid sequence and the conditions under which self-assembly occurs.

Design of Nanomaterials with Electronic Functionality incorporating Thienylalanine

The incorporation of thienylalanine into self-assembling peptides is a promising strategy for the design of nanomaterials with inherent electronic functionality. researchgate.net The π-stacking of the thiophene rings within the amyloid fibril structure is expected to confer interesting electronic properties due to charge delocalization. acs.orgnih.gov This opens up the possibility of using these self-assembled structures as templates for the creation of nanowires and other electronic components.

Research has shown that amyloid fibrils can be used as scaffolds for the deposition of conductive materials, such as metals, to create nanowires. researchgate.net The unique surface properties of the fibrils, which can be tailored by the amino acid sequence, allow for the controlled organization of the deposited material. nih.gov The inherent, albeit modest, conductivity of some peptide fibrils themselves also presents opportunities for their direct use in bio-electronic devices. nih.gov The ability to create well-defined, self-assembled nanostructures with tunable electronic properties makes thienylalanine-containing peptides highly attractive for the bottom-up fabrication of next-generation electronic and sensory devices.

Derivative Synthesis and Structure Activity Relationship Studies Sar of Fmoc D 3 Thienylalanine Analogs

Synthesis of Fmoc-D-3-Thienylalanine Analogs and their Peptide Derivatives

The synthesis of peptides incorporating this compound analogs typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids, including unnatural ones like thienylalanine, to a growing peptide chain anchored to a solid resin. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the D-3-thienylalanine is crucial for this process, as it selectively shields the amino group during the coupling reactions and can be removed under mild basic conditions to allow for the next amino acid to be added. chemimpex.com

The synthesis of various analogs often involves modifying the peptide backbone or the side chains of other amino acids within the sequence. For instance, researchers have successfully synthesized analogs by replacing standard amino acids with their D-isomers or other non-natural amino acids to investigate the impact on the peptide's structure and function. nih.govnih.gov The versatility of SPPS also allows for the creation of diverse peptide libraries, which are instrumental in structure-activity relationship studies. mdpi.com

Comparative Studies with Isomeric Thienylalanines (e.g., 2-Thienylalanine vs. 3-Thienylalanine) in Peptide Design

The position of the sulfur atom in the thiophene (B33073) ring of thienylalanine significantly influences the properties of the resulting peptides. Comparative studies between peptides containing 2-thienylalanine and 3-thienylalanine (B8055253) have revealed notable differences in their biological and physical characteristics.

For example, in the context of amyloid-based peptides, the incorporation of 2-thienylalanine was found to enhance electronic conductance compared to the native phenylalanine-containing peptide, a property not observed with the 3-thienylalanine isomer. researchgate.netscispace.com This suggests that the electronic properties conferred by the 2-thienylalanine residue, arising from charge delocalization and π-stacking, are more favorable for this specific application. researchgate.net Conversely, in studies on opioid receptor binding, a peptide analog where phenylalanine was replaced by 3-(2-thienyl)alanine demonstrated superior delta receptor binding affinity compared to other heterocyclic analogs. nih.gov These findings underscore the importance of isomeric considerations in peptide design, as the subtle change in the heteroatom's position can lead to significant functional consequences. scispace.combilkent.edu.tr

Table 1: Comparative Effects of 2-Thienylalanine and 3-Thienylalanine Incorporation

Feature 2-Thienylalanine 3-Thienylalanine Source(s)
Electronic Conductance in Amyloid Peptides Improved conductance No improvement researchgate.netscispace.com
Opioid Delta Receptor Binding (in Deltorphin (B1670231) I analog) High affinity (Ki = 1.38 nM) Not reported in this specific study nih.gov
Morphology of Self-Assembled Structures Can form long, straight filaments Different morphology, associated with decreased conductance scispace.com

Incorporation of Other Non-Natural and D-Amino Acid Substitutions alongside Thienylalanine in Peptide Sequences

To further refine the properties of thienylalanine-containing peptides, researchers often incorporate other non-natural and D-amino acids into the sequence. nih.gov This strategy aims to enhance stability, improve biological activity, and tailor the pharmacological profile. frontiersin.org The inclusion of D-amino acids, for instance, can confer resistance to enzymatic degradation by proteases, a significant hurdle for the therapeutic use of peptides. nih.gov

Structure-Activity Relationship (SAR) of Modified Peptides Incorporating Thienylalanine

Structure-activity relationship (SAR) studies are pivotal in understanding how chemical structure translates into biological function. For thienylalanine-modified peptides, these studies provide crucial insights for optimizing their therapeutic potential. nih.gov

Impact of Amino Acid Substitution on Biological Activity and Pharmacological Profile

The substitution of amino acids in a peptide sequence, particularly with non-natural residues like thienylalanine, can dramatically alter its biological activity and pharmacological properties. For example, replacing a leucine (B10760876) residue with the aromatic thienylalanine in a peptide designed to inhibit the Keap1-Nrf2 protein-protein interaction resulted in a fivefold decrease in binding affinity. nih.gov In contrast, substituting phenylalanine with 3-(2-thienyl)alanine in an opioid peptide analog significantly enhanced its binding to the delta receptor. nih.gov

These examples highlight that the effect of substitution is highly context-dependent. The introduction of D-amino acids alongside thienylalanine can also lead to improved proteolytic resistance, a desirable feature for therapeutic peptides. frontiersin.org However, such modifications can sometimes lead to unexpected outcomes, such as a derivative with high in vitro stability but reduced in vivo activity and increased toxicity. frontiersin.org

Table 2: Impact of Amino Acid Substitutions on Biological Activity

Original Peptide/Residue Substituted Residue Resulting Effect Source(s)
Keap1-Nrf2 inhibitor peptide / Leucine Thienylalanine Fivefold decrease in binding affinity nih.gov
Deltorphin I / Phenylalanine 3-(2-Thienyl)alanine Enhanced delta opioid receptor binding nih.gov
Antimicrobial Peptide Pep05 / L-amino acids D-amino acids Enhanced stability, variable in vivo activity frontiersin.org
H4 (16-23) peptide / Lysine 20 Beta-2-thienylalanine Tighter binding than native peptide osti.gov

Influence on Receptor Affinity and Selectivity of Thienylalanine-Modified Peptides

The incorporation of thienylalanine can significantly modulate the affinity and selectivity of a peptide for its target receptor. The unique electronic and steric properties of the thiophene ring can lead to more favorable interactions within the receptor's binding pocket.

A notable example is the modification of deltorphin I, a delta opioid receptor-selective peptide. When the phenylalanine at position 3 was replaced with 3-(2-thienyl)alanine, the resulting analog exhibited a high affinity for the delta receptor with a Ki of 1.38 nM. nih.gov This modification was superior to other heterocyclic substitutions, and the study suggested that relative lipophilicity was a major factor influencing binding affinity. nih.gov In another study, the substitution of the N-terminal tyrosine in opioid peptides with 2',6'-dimethylphenylalanine (Dmp), another unnatural amino acid, resulted in high affinity and selectivity for the delta-receptor. nih.gov These findings demonstrate the potential of using thienylalanine and other non-natural amino acids to fine-tune receptor interactions. mdpi.com

Optimization of Therapeutic Efficacy through Thienylalanine Modifications

The ultimate goal of incorporating thienylalanine and other modifications into peptide sequences is to optimize their therapeutic efficacy. This involves enhancing their biological activity, improving their stability against enzymatic degradation, and ensuring a favorable safety profile. frontiersin.org

Strategies to achieve this include the introduction of D-amino acids to increase proteolytic resistance and the use of other unnatural amino acids to enhance receptor binding. frontiersin.orgmdpi.com For instance, in the development of antimicrobial peptides (AMPs), substituting L-amino acids with D-amino acids or unnatural amino acids like L-thienylalanine has been shown to improve stability. frontiersin.org One study found that incorporating a single 4-aminobutanoic acid (Aib) residue at the N-terminus of an AMP derivative led to remarkably enhanced plasma stability and improved in vivo activity, highlighting a promising strategy for designing novel AMPs with better bioavailability. frontiersin.org

Analytical and Characterization Techniques in Research on Fmoc D 3 Thienylalanine and Its Conjugates

Chromatographic Methods for Purity Assessment and Characterization of Thienylalanine-Containing Compounds (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of peptides and their derivatives, including those containing Fmoc-D-3-thienylalanine. nih.govhplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds, separating molecules based on their hydrophobicity. nih.govresearchgate.net The separation occurs on a non-polar stationary phase, with elution achieved by a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net

The purity of synthesized peptides incorporating thienylalanine is routinely verified by analytical RP-HPLC, with detection typically performed using UV absorbance. researchgate.net For instance, the purity of a synthesized peptide with the sequence (2-Thi)(2-Thi)VLKAA was confirmed to be above 93% by HPLC. researchgate.net Preparative RP-HPLC is also extensively used for the purification of thienylalanine-containing peptides from complex mixtures, enabling the isolation of the target compound with a high degree of purity. springermedizin.degoogle.com The choice of the stationary phase, such as C18 or C4, depends on the size and hydrophobicity of the peptide. hplc.eu

Thin-Layer Chromatography (TLC) is another chromatographic technique employed for monitoring the progress of chemical reactions and assessing the purity of this compound and related compounds. sigmaaldrich.comsigmaaldrich.com

Table 1: Representative HPLC Conditions for Analysis of Thienylalanine-Containing Peptides

ParameterConditionReference
Column C18 wide pore, 4.6 x 250 mm hplc.eu
Mobile Phase A 0.1% TFA in water hplc.eu
Mobile Phase B Acetonitrile hplc.euresearchgate.net
Gradient Optimized for specific peptide separation hplc.eu
Detection UV absorbance researchgate.net

Spectroscopic Characterization Techniques (e.g., IR, NMR, CD, MS) in Thienylalanine Research

A suite of spectroscopic methods is crucial for the detailed structural elucidation of this compound derivatives and their assemblies.

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FT-IR) spectroscopy is widely used to identify functional groups and to study the secondary structure of thienylalanine-containing peptides. lew.robiorxiv.org The amide I region (1600-1700 cm⁻¹) of the IR spectrum is particularly sensitive to the peptide backbone conformation. biorxiv.orgdiva-portal.org For example, the presence of β-sheet structures in self-assembled fibrils of thienylalanine-containing peptides is often confirmed by characteristic peaks in this region. researchgate.net The second derivative of the IR spectrum can be used to resolve overlapping bands and enhance the identification of different secondary structural elements. diva-portal.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. mdpi.comnih.gov Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons, which can be used as constraints in molecular modeling to determine the peptide's conformation. researchgate.netnih.gov For instance, 2D-NMR has been used to study the folded structures of a thienylalanine-containing peptide in dilute aqueous solution. researchgate.netacs.org

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a key technique for analyzing the secondary structure of peptides in solution. scispace.comcreative-proteomics.com The far-UV CD spectrum (190-240 nm) provides characteristic signals for α-helices, β-sheets, and random coil conformations. researchgate.netscispace.com In studies of thienylalanine-containing peptides, CD has been used to confirm the formation of β-sheet secondary structures in self-assembling systems and to monitor conformational changes. researchgate.netmdpi.com The contribution of aromatic side chains, like thienylalanine, to the CD spectrum can be accounted for to obtain a more accurate analysis of the peptide backbone conformation. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is essential for determining the molecular weight of this compound and its conjugates, as well as for verifying the amino acid sequence of peptides. nih.govgoogle.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition of the synthesized compounds. nih.gov

Table 2: Summary of Spectroscopic Findings for Thienylalanine-Containing Compounds

TechniqueInformation ObtainedKey Findings for Thienylalanine CompoundsReference
FT-IR Functional groups, secondary structureConfirmation of β-sheet formation in self-assembled fibrils. researchgate.net
NMR 3D structure in solution, conformational dynamicsElucidation of folded, turn-like structures in aqueous solution. researchgate.netacs.org
CD Secondary structure content (α-helix, β-sheet, random coil)Evidence for β-sheet rich structures in fibrils and hydrogels. researchgate.net
MS Molecular weight, sequence verificationConfirmation of the identity and purity of synthesized peptides. nih.govnih.gov

Electrochemical Methods in Thienylalanine Peptide Research

The thiophene (B33073) moiety in thienylalanine is electroactive, making electrochemical techniques valuable for probing the electronic properties of peptides containing this amino acid. Cyclic voltammetry (CV) is a primary electrochemical method used to study the redox behavior and electron transfer characteristics of these molecules. d-nb.inforesearchgate.net

In a typical CV experiment, the peptide is analyzed in a solution containing a supporting electrolyte, and the potential is swept while the resulting current is measured. d-nb.info The resulting voltammogram provides information about the oxidation and reduction potentials of the electroactive species. For thienylalanine-containing peptides, CV can be used to investigate how the peptide environment influences the redox properties of the thiophene ring and to study charge transfer processes within the peptide structure. d-nb.infonih.gov These studies are important for understanding the potential of thienylalanine-based materials in molecular electronics and biosensors.

Microscopic Techniques for Morphological Characterization of Self-Assembled Thienylalanine Structures

Microscopic techniques are vital for visualizing the morphology of the nanostructures formed by the self-assembly of this compound-containing peptides. mdpi.com

Transmission Electron Microscopy (TEM) : TEM provides high-resolution images of the self-assembled structures, revealing details about their shape and size. researchgate.netbilkent.edu.tr It has been used to observe the formation of twisted ribbon fibrils and nanofibrillar networks in hydrogels of thienylalanine peptides. researchgate.netbilkent.edu.tr Cryo-TEM, where the sample is rapidly frozen, allows for the visualization of the structures in a near-native state. researchgate.net

Scanning Electron Microscopy (SEM) : SEM is used to image the surface topography of the self-assembled materials. researchgate.net It can provide three-dimensional information about the morphology of larger structures, such as the interconnected networks found in hydrogels.

Atomic Force Microscopy (AFM) : AFM is a powerful technique for imaging the surface of materials at the nanoscale with high resolution. It can be performed in both air and liquid, allowing for the in-situ visualization of the self-assembly process. researchgate.netfrontiersin.org AFM has been instrumental in revealing the morphology of self-assembled thienylalanine peptides, showing the formation of structures like twisted fibrils and flat ribbons. researchgate.netfrontiersin.org It can also be used to measure the dimensions of these nanostructures, such as their height and periodicity. frontiersin.org

Table 3: Observed Morphologies of Self-Assembled Thienylalanine Structures by Microscopy

Microscopic TechniqueObserved MorphologyReference
TEM Twisted ribbon fibrils, nanofibrillar networks, spherical nanostructures. researchgate.netbilkent.edu.trresearchgate.net
SEM Interconnected fibrillar networks, thin plate-like structures. researchgate.netresearchgate.net
AFM Twisted fibrils, flat ribbons, intertwined nanofibrous mesh. researchgate.netfrontiersin.org

Q & A

Q. What are the key considerations for synthesizing peptides containing Fmoc-D-3-thienylalanine?

  • Methodological Answer : this compound (CAS: 201532-42-5, C₂₂H₁₉NO₄S, MW: 393.45) is a non-natural amino acid derivative with a thienyl side chain, requiring specialized handling during solid-phase peptide synthesis (SPPS). Key steps include:
  • Activation : Use coupling reagents like HBTU or HATU to enhance reaction efficiency, as steric hindrance from the thienyl group may slow acylation .
  • Deprotection : Employ 20% piperidine in DMF for Fmoc removal, monitoring by Kaiser test or UV absorbance at 301 nm .
  • Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) is recommended to resolve hydrophobic peptides .
    Data Table :
PropertyValueSource
Molecular FormulaC₂₂H₁₉NO₄S
CAS Number201532-42-5
HPLC Purity Threshold≥97% (analytical column C18)

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer :
  • Analytical HPLC : Use a C18 column with UV detection at 254 nm to assess purity. Retention times vary based on solvent gradients .
  • Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS. Expected [M+H]⁺: 394.45 .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ verify thienyl proton signals (δ 6.8–7.2 ppm) and Fmoc aromatic protons (δ 7.3–7.8 ppm) .

Advanced Research Questions

Q. How does the thienyl group in this compound influence peptide secondary structure compared to phenylalanine analogs?

  • Methodological Answer : The thienyl group’s sulfur atom and reduced aromaticity alter π-π stacking and hydrophobic interactions. To study structural impacts:
  • Circular Dichroism (CD) : Compare α-helix or β-sheet propensity in model peptides (e.g., poly-Ala scaffolds) .
  • Molecular Dynamics (MD) : Simulate side-chain interactions in explicit solvent (e.g., water/octanol) to assess conformational stability .
    Key Finding : Thienyl-containing peptides show enhanced solubility in polar solvents but reduced helical stability compared to phenylalanine derivatives .

Q. How can researchers resolve low coupling efficiency during this compound incorporation?

  • Methodological Answer : Low efficiency (~70–80% vs. >95% for natural amino acids) arises from steric hindrance and side-chain reactivity. Mitigation strategies:
  • Extended Coupling Time : Increase from 30 min to 2 hours .
  • Double Coupling : Repeat activation with fresh reagents .
  • Solvent Optimization : Use DCM/DMF (1:1) to improve solubility .
    Data Contradiction : Some studies report improved yields with microwave-assisted SPPS, but reproducibility varies across labs .

Q. What are the stability challenges of this compound under acidic or oxidative conditions?

  • Methodological Answer : The thienyl group is prone to oxidation and acid-mediated ring-opening. Stability assays:
  • Oxidative Stress : Expose to H₂O₂ (0.1–1%) and monitor degradation via HPLC .
  • Acidic Hydrolysis : Test in TFA (95%) at 25°C; degradation products include sulfoxides and carboxylic acids .
    Storage Recommendation : Store at –20°C under argon to prevent oxidation; avoid prolonged exposure to light .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for thienylalanine-containing peptides?

  • Resolution : Discrepancies arise from solvent choice (e.g., DMSO vs. aqueous buffers) and peptide sequence context. For example:
  • Hydrophobic Sequences : Thienyl groups reduce solubility in non-polar solvents .
  • Charged Residues : Lysine or arginine adjacent to thienylalanine improves aqueous solubility .
    Recommendation : Pre-screen solubility in 10% acetic acid or DMSO/water mixtures before large-scale synthesis .

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